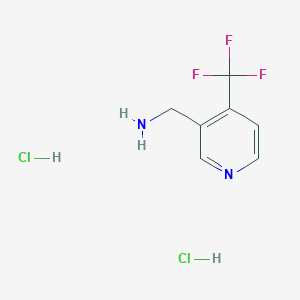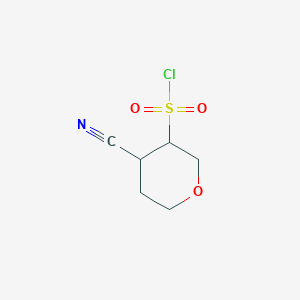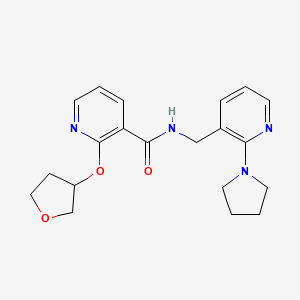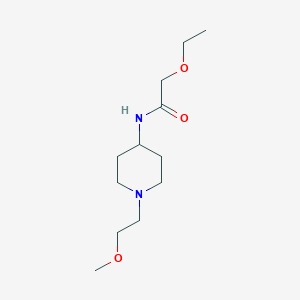
3-Anilino-2-(3-thienyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anilino-2-(3-thienyl)acrylonitrile, abbreviated as 3-ATAN, is an organic compound belonging to the class of compounds known as anilines. It is an important synthetic precursor for the synthesis of various industrial and pharmaceutical compounds. 3-ATAN is a versatile synthetic building block for the preparation of a variety of compounds, ranging from polymers to pharmaceuticals. It is also used in the synthesis of a variety of drugs and other compounds.
Aplicaciones Científicas De Investigación
3-ATAN is used in a variety of scientific research applications, including the synthesis of polymers, drugs, and other compounds. It is widely used in the synthesis of polymers for use in industrial and medical applications. It is also used in the synthesis of drugs such as antibiotics, antifungal agents, and anti-cancer agents. Additionally, 3-ATAN is used in the synthesis of other compounds, such as dyes and pigments, for use in the cosmetic and textile industries.
Mecanismo De Acción
The mechanism of action of 3-ATAN is based on its ability to react with other molecules and form covalent bonds. When 3-ATAN reacts with other molecules, the reaction forms a new molecule that is more stable than the original molecules. This new molecule is then able to interact with other molecules, leading to the formation of larger molecules or polymers.
Biochemical and Physiological Effects
3-ATAN has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-ATAN has anti-tumor and anti-inflammatory properties. Additionally, 3-ATAN has been found to inhibit the growth of certain bacteria, fungi, and viruses. Furthermore, 3-ATAN has been found to have an anticoagulant effect, which could be useful in the treatment of certain cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-ATAN in laboratory experiments is its versatility. 3-ATAN is a highly reactive compound and can be used in a variety of reactions to produce a wide range of products. Additionally, 3-ATAN is relatively stable and can be stored for long periods of time without degradation. However, there are certain limitations to using 3-ATAN in laboratory experiments. For example, 3-ATAN is a toxic compound and must be handled with care. Additionally, 3-ATAN is a highly flammable compound and must be stored in a cool, dry place away from any sources of heat or flame.
Direcciones Futuras
There are numerous potential future directions for the use of 3-ATAN in scientific research. For example, 3-ATAN could be used in the synthesis of novel drugs for the treatment of various diseases, such as cancer and cardiovascular diseases. Additionally, 3-ATAN could be used in the synthesis of polymers for use in industrial and medical applications. Furthermore, 3-ATAN could be used in the synthesis of dyes and pigments for use in the cosmetic and textile industries. Finally, 3-ATAN could be used in the synthesis of other compounds, such as catalysts and surfactants, for use in various industrial processes.
Métodos De Síntesis
3-ATAN can be prepared by the reaction of aniline with 3-thiopheneacrylonitrile. This reaction is carried out in aqueous solution at a temperature of 80-90°C. The reaction is conducted in the presence of a catalytic amount of an acid, such as hydrochloric acid, to facilitate the reaction. The reaction is complete within 1-2 hours and yields 3-ATAN as the product.
Propiedades
IUPAC Name |
(E)-3-anilino-2-thiophen-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-8-12(11-6-7-16-10-11)9-15-13-4-2-1-3-5-13/h1-7,9-10,15H/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFIYBBQXVIHCB-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(/C#N)\C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2906428.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2906429.png)


![(E)-ethyl 6-(tert-butyl)-2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2906435.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-butoxyphenyl)amino)acrylonitrile](/img/structure/B2906436.png)
![1-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2906440.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2906445.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2906448.png)

